N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide

Description

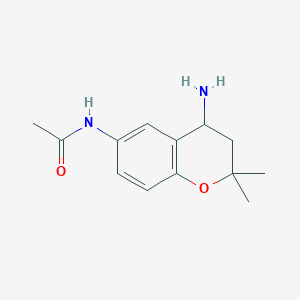

N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide is a synthetic acetamide derivative featuring a chroman (benzodihydro-pyran) backbone substituted with a 4-amino group and 2,2-dimethyl groups. The acetamide moiety is attached at the 6-position of the chroman ring.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide |

InChI |

InChI=1S/C13H18N2O2/c1-8(16)15-9-4-5-12-10(6-9)11(14)7-13(2,3)17-12/h4-6,11H,7,14H2,1-3H3,(H,15,16) |

InChI Key |

UVAJMYCFIMEHCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(CC2N)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide typically involves the reaction of 4-amino-2,2-dimethylchroman-6-ol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the acetamide derivative by the action of ammonia or an amine . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the acetamide group to an amine group, using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the chroman ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Scientific Research Applications

N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide involves its interaction with various molecular targets and pathways. The chroman ring system is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Additionally, the acetamide group can participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Chroman/Coumarin-Based Acetamides

Compound of Interest: The chroman core in N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide is a partially saturated bicyclic system, differing from coumarin (a lactone-containing benzopyrone) derivatives such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides ().

- Key Differences: Saturation vs. Lactone Ring: The chroman ring’s saturation may enhance metabolic stability compared to coumarin’s reactive lactone ring, which is prone to hydrolysis . Substituent Effects: The 4-amino group in the target compound could improve solubility and hydrogen-bonding interactions relative to the 4-methyl-2-oxo group in coumarin derivatives.

Benzothiazole-Based Acetamides

Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides ().

- Key Differences: Heterocyclic Core: Benzothiazole derivatives feature a sulfur- and nitrogen-containing aromatic ring, which may confer distinct electronic properties compared to the oxygen-rich chroman system. Substituent Position: The acetamide in benzothiazole derivatives is para to the -CF₃ group, while in the chroman analog, it is meta to the amino group. Steric and electronic effects may vary significantly.

Flexible Alkyl Chain Acetamides

Example: N-(6-Aminohexyl)acetamide ().

- Key Differences: Flexibility vs. Rigidity: The aminohexyl chain in N-(6-Aminohexyl)acetamide allows conformational flexibility, enhancing solubility in polar solvents (e.g., water, ethanol), whereas the rigid chroman backbone may limit solubility .

Nitro-Substituted Acetamides

Example : N-(4-Nitrophenethyl)acetamide ().

- Key Differences: Electron Effects: The nitro (-NO₂) group is strongly electron-withdrawing, reducing electron density on the aromatic ring, whereas the 4-amino group in the chroman derivative is electron-donating, altering electronic interactions in biological systems . Solubility: The nitro group may decrease aqueous solubility compared to the amino group, which could form hydrogen bonds with water.

Thiol-Containing Acetamides

Example: 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide ().

- Key Differences: Reactivity: The thiol (-SH) group in this analog is highly reactive, enabling disulfide bond formation or metal chelation, unlike the amino group in the chroman compound, which is more suited for hydrogen bonding . Stability: Thiols are prone to oxidation, whereas aromatic amines (as in the target compound) are generally more stable under physiological conditions.

Biological Activity

N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide is a synthetic compound belonging to the class of chroman derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chroman backbone with an amino group at the 4-position and an acetamide functional group. The presence of the dimethyl substitution at the 2-position enhances its lipophilicity, potentially influencing its biological properties.

1. Anti-inflammatory Effects

In vitro studies have indicated that derivatives of this compound exhibit anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The specific mechanism involves the modulation of signaling pathways associated with inflammation.

2. Anticancer Potential

This compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines. For instance, studies have demonstrated cytotoxic effects against lung (A549), leukemia (THP-1), prostate (PC-3), and colon (Colo-205) cancer cells, with IC50 values indicating significant potency (Table 1).

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 13.1 ± 1.4 |

| THP-1 | 14.7 ± 1.1 |

| PC-3 | 22.2 ± 1.6 |

| Colo-205 | 27.3 ± 1.8 |

3. Neuroprotective Activity

The compound's structural characteristics suggest potential neuroprotective effects, particularly in neurological disorders. Preliminary findings indicate that it may act on pathways involved in neuroinflammation and neuronal survival.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Pro-inflammatory Cytokines: The compound may inhibit the production or activity of cytokines involved in inflammatory responses.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways that lead to cell death.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

- Cytotoxicity Studies: A study reported that this compound exhibited significant cytotoxicity against multiple cancer cell lines while demonstrating lower toxicity towards normal cells.

- Molecular Docking Studies: Computational studies have suggested favorable binding interactions with targets related to inflammation and cancer progression, reinforcing its potential therapeutic applications .

- Pharmacological Profiling: Ongoing research is aimed at characterizing the pharmacokinetics and pharmacodynamics of this compound to better understand its clinical viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.